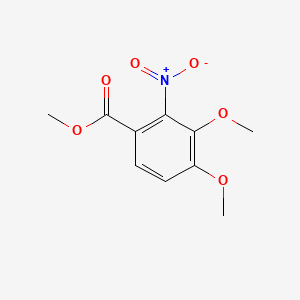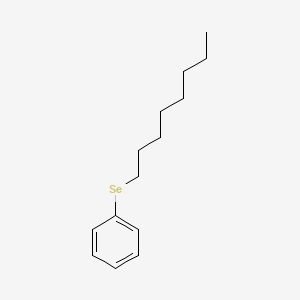
2-Ethylideneoxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylideneoxirane is a type of epoxide, also known as an oxirane. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. These compounds are known for their high reactivity due to the ring strain in their structure. This compound is a derivative of ethylene oxide, where an ethylidene group is attached to the oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylideneoxirane can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxyacid is added to the alkene, forming the epoxide ring.
Base-Catalyzed Epoxidation: Another method involves the treatment of alkenes with a base, such as sodium hydroxide, in the presence of hydrogen peroxide. This method is particularly useful for synthesizing epoxides from more complex alkenes.
Industrial Production Methods
On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of ethylene by air . This method is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylideneoxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, epoxides readily undergo ring-opening reactions.
Substitution Reactions: Epoxides can also undergo substitution reactions, where the oxygen atom is replaced by another group.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Basic Conditions: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Oxidizing Agents: Peroxycarboxylic acids (e.g., mCPBA), hydrogen peroxide (H2O2)
Major Products Formed
Diols: Formed from the ring-opening of epoxides in the presence of water or alcohols.
Halohydrins: Formed from the reaction of epoxides with hydrogen halides.
Aplicaciones Científicas De Investigación
2-Ethylideneoxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it a valuable building block for complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model compound to understand the mechanisms of epoxide hydrolases.
Mecanismo De Acción
The mechanism of action of 2-Ethylideneoxirane involves its high reactivity due to the ring strain in the epoxide ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The oxygen atom in the epoxide ring is electron-deficient, making it an attractive target for nucleophiles.
Electrophilic Addition: The compound can also undergo electrophilic addition reactions, where an electrophile adds to the carbon-carbon double bond in the ethylidene group.
Comparación Con Compuestos Similares
2-Ethylideneoxirane can be compared with other similar compounds, such as:
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and other chemicals.
Propylene Oxide: Another common epoxide, used in the production of polyether polyols for polyurethane foams.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Uniqueness
This compound is unique due to the presence of the ethylidene group, which provides additional reactivity and versatility in chemical reactions compared to simpler epoxides like ethylene oxide and propylene oxide.
List of Similar Compounds
- Ethylene Oxide
- Propylene Oxide
- Butylene Oxide
Propiedades
Número CAS |
66202-65-1 |
|---|---|
Fórmula molecular |
C4H6O |
Peso molecular |
70.09 g/mol |
Nombre IUPAC |
2-ethylideneoxirane |
InChI |
InChI=1S/C4H6O/c1-2-4-3-5-4/h2H,3H2,1H3 |
Clave InChI |
VVVMWBWXKNRXDI-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


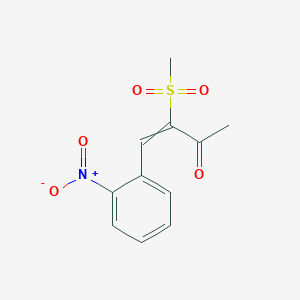
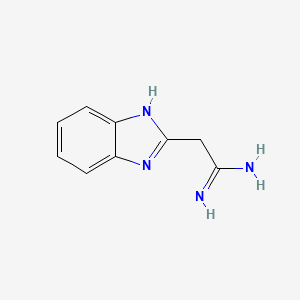

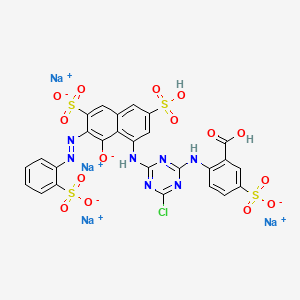
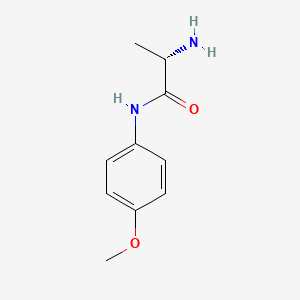
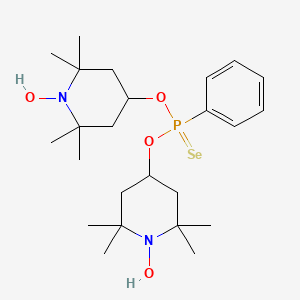
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
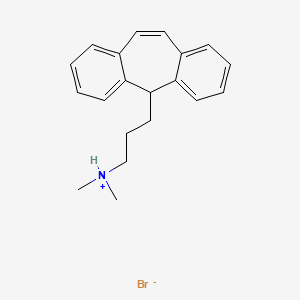
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
